molecular formula C13H14ClF3N2O4S B3011755 2-chloro-N-[3-morpholin-4-ylsulfonyl-4-(trifluoromethyl)phenyl]acetamide

2-chloro-N-[3-morpholin-4-ylsulfonyl-4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3011755
M. Wt: 386.77 g/mol
InChI Key: XVPZEJHHJYHMIV-UHFFFAOYSA-N
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Description

Compound 25: is a synthetic organic molecule that has garnered attention due to its inhibitory activity against glutathione transferase omega-1 (GSTO1-1) . GSTO1-1 is an enzyme involved in detoxification processes, and inhibiting it can provide insights into cellular responses and potential therapeutic applications.

Preparation Methods

The synthetic route for compound 25 involves the following steps:

    Chlorination: Introduction of a chlorine atom at a specific position.

    Sulfonamide Formation: Formation of a sulfonamide group.

    Trifluoromethylation: Introduction of a trifluoromethyl group.

    Amide Formation: Formation of the amide bond.

The exact reaction conditions and industrial production methods are not explicitly mentioned in the available literature, but further research may provide additional insights.

Chemical Reactions Analysis

Compound 25: likely undergoes various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions would depend on the specific reaction pathway.

Scientific Research Applications

Researchers have proposed compound 25 as a pharmacological tool to study GSTO1-1 inhibition. Its applications extend beyond chemistry to biology, medicine, and industry. specific examples and detailed applications are not provided in the available data.

Mechanism of Action

The exact mechanism by which compound 25 exerts its effects remains to be elucidated. It likely involves interactions with GSTO1-1, affecting cellular processes related to detoxification and oxidative stress.

Comparison with Similar Compounds

Unfortunately, the literature does not directly compare compound 25 with similar compounds. Further investigations may reveal its uniqueness and potential advantages over other molecules.

Properties

IUPAC Name

2-chloro-N-[3-morpholin-4-ylsulfonyl-4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF3N2O4S/c14-8-12(20)18-9-1-2-10(13(15,16)17)11(7-9)24(21,22)19-3-5-23-6-4-19/h1-2,7H,3-6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPZEJHHJYHMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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